molecular formula C19H15BN2O2 B8474336 (1,2-diphenyl-1H-benzimidazol-5-yl)Boronic acid

(1,2-diphenyl-1H-benzimidazol-5-yl)Boronic acid

Cat. No.: B8474336
M. Wt: 314.1 g/mol
InChI Key: BOURHDYEEDAGKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Diphenyl-1H-benzimidazole-5-boronic acid is a compound that belongs to the class of benzimidazoles, which are heterocyclic aromatic organic compounds. Benzimidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and material sciences. The boronic acid functional group in this compound adds to its versatility, making it useful in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions.

Properties

Molecular Formula

C19H15BN2O2

Molecular Weight

314.1 g/mol

IUPAC Name

(1,2-diphenylbenzimidazol-5-yl)boronic acid

InChI

InChI=1S/C19H15BN2O2/c23-20(24)15-11-12-18-17(13-15)21-19(14-7-3-1-4-8-14)22(18)16-9-5-2-6-10-16/h1-13,23-24H

InChI Key

BOURHDYEEDAGKE-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C=C1)N(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,2-diphenyl-1H-benzimidazol-5-yl)Boronic acid typically involves the formation of the benzimidazole core followed by the introduction of the boronic acid group. One common method involves the cyclization of o-phenylenediamine with a carboxylic acid derivative to form the benzimidazole core. The boronic acid group can then be introduced via a borylation reaction using a suitable boron reagent .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1,2-Diphenyl-1H-benzimidazole-5-boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Boronic esters or borates.

    Reduction: Dihydrobenzimidazoles.

    Substitution: Biaryl compounds.

Mechanism of Action

The mechanism of action of (1,2-diphenyl-1H-benzimidazol-5-yl)Boronic acid depends on its application:

Comparison with Similar Compounds

1,2-Diphenyl-1H-benzimidazole-5-boronic acid can be compared with other similar compounds:

These comparisons highlight the unique combination of the benzimidazole core and boronic acid group in (1,2-diphenyl-1H-benzimidazol-5-yl)Boronic acid, making it a valuable compound in various fields of research and industry.

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